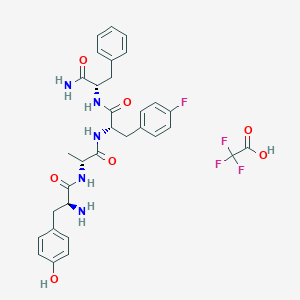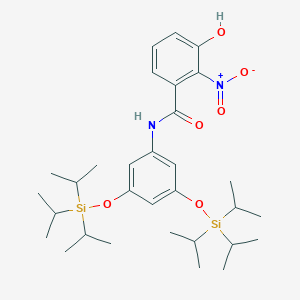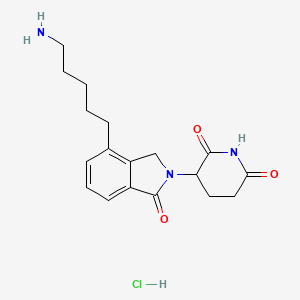
Bleomycin (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bleomycin (hydrochloride) is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is primarily used as a chemotherapeutic agent to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . The compound is known for its ability to inhibit DNA synthesis, leading to cell death, which makes it effective in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: Bleomycin (hydrochloride) is synthesized through a complex fermentation process involving the bacterium Streptomyces verticillus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, the production of Bleomycin (hydrochloride) involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of Bleomycin .
化学反应分析
Types of Reactions: Bleomycin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can generate reactive oxygen species, leading to oxidative damage to DNA.
Reduction: Bleomycin can be reduced in the presence of metal ions, such as iron, to form active complexes.
Substitution: The compound can interact with various nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Requires the presence of metal ions (e.g., iron) and oxygen.
Reduction: Involves reducing agents like ascorbic acid and metal ions.
Substitution: Typically occurs in aqueous solutions with nucleophilic agents.
Major Products:
Oxidation: Leads to the formation of DNA strand breaks and reactive oxygen species.
Reduction: Produces active Bleomycin-metal complexes.
Substitution: Results in modified DNA structures.
科学研究应用
Bleomycin (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cleavage and oxidative damage.
Biology: Employed in research on DNA repair mechanisms and cellular responses to DNA damage.
Medicine: Widely used in cancer therapy, particularly for treating lymphomas and testicular cancer.
Industry: Utilized in the development of diagnostic assays and as a tool for gene expression studies.
作用机制
The primary mechanism of action of Bleomycin (hydrochloride) involves its ability to bind to DNA and generate reactive oxygen species. This leads to DNA strand breaks and inhibition of DNA synthesis . The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals, which cleave DNA . This process ultimately results in cell death, making it effective in cancer treatment .
相似化合物的比较
Bleomycin (hydrochloride) is unique among chemotherapeutic agents due to its specific mechanism of DNA cleavage and its ability to generate reactive oxygen species. Similar compounds include:
Mitomycin C: Another DNA-damaging agent that cross-links DNA strands but does not generate reactive oxygen species.
Bleomycin’s unique ability to generate reactive oxygen species and its specific DNA cleavage mechanism distinguish it from these other compounds .
属性
IUPAC Name |
3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODDZCXQPQPRES-PATWWPTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84ClN17O21S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)




![N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B8117650.png)
